3-(1,1-Dimethoxyethyl)hept-5-yn-2-one
Description
3-(1,1-Dimethoxyethyl)hept-5-yn-2-one is a ketone derivative characterized by a hept-5-yn-2-one backbone substituted with a 1,1-dimethoxyethyl group at the third carbon position. This compound features a terminal alkyne (hept-5-yn-2-one) and a dimethoxy-protected acetal group, which may confer unique reactivity and stability. Such structural motifs are common in organic synthesis, where alkynes serve as versatile intermediates for cycloadditions or cross-coupling reactions, while acetals are frequently employed as protecting groups for carbonyl functionalities.
Properties
CAS No. |
61604-93-1 |
|---|---|
Molecular Formula |
C11H18O3 |
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3-(1,1-dimethoxyethyl)hept-5-yn-2-one |
InChI |
InChI=1S/C11H18O3/c1-6-7-8-10(9(2)12)11(3,13-4)14-5/h10H,8H2,1-5H3 |
InChI Key |
RXDKTWSNKUHOIY-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC(C(=O)C)C(C)(OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
3-(2,2-Dimethoxyethyl)purpurinimides
- Structure : These purpurinimides feature a 2,2-dimethoxyethyl group attached to a chlorin macrocycle.
- Key Difference : The dimethoxy substitution at the 2,2-position (vs. 1,1 in the target compound) alters electronic effects. This positional variance induces a bathochromic shift in the Qy band (690–704 nm), critical for PDT efficacy .
5-Diethoxymethyl-1,1-diethoxy-5-hydroxyundeca-3,6-diyn-2-one
- Structure : Contains a diethoxymethyl group and a diyn-2-one backbone.
- Key Difference : Ethoxy groups (vs. methoxy in the target compound) increase hydrophobicity and may slow hydrolysis rates. The extended alkyne chain (undeca-3,6-diyn-2-one) could enhance conjugation effects .
- Synthesis : Prepared via methods like the Dulou or Wohl–Lang protocols, suggesting analogous routes for synthesizing the target compound .
3-(1-Methoxyethenyl)hept-5-yn-2-one
- Structure : Substituted with a methoxyethenyl group instead of dimethoxyethyl.
Physicochemical Properties
Spectroscopic Characteristics
- UV-Vis : The target compound’s alkyne and ketone groups may absorb at ~210–250 nm (π→π* transitions). In contrast, purpurinimides show Qy bands >690 nm due to extended conjugation .
- NMR : The 1,1-dimethoxyethyl group would produce distinct singlet peaks for methoxy protons (~3.2–3.5 ppm) and a quaternary carbon in $^{13}\text{C}$ NMR .
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